Cas no 2228578-46-7 (1-bromo-3-(2-bromoethyl)-5-methylbenzene)

1-Bromo-3-(2-bromoethyl)-5-methylbenzene is a brominated aromatic compound featuring dual bromine substituents at the 1- and 2-ethyl positions, along with a methyl group at the 5-position of the benzene ring. This structure enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both benzylic and aliphatic bromine atoms allows for selective functionalization, offering versatility in cross-coupling and nucleophilic displacement reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, supporting applications in fine chemical and material science research.
1-bromo-3-(2-bromoethyl)-5-methylbenzene structure
2228578-46-7 structure
商品名:1-bromo-3-(2-bromoethyl)-5-methylbenzene
CAS番号:2228578-46-7
MF:C9H10Br2
メガワット:277.983701229095
CID:5842387
PubChem ID:165643685

1-bromo-3-(2-bromoethyl)-5-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-3-(2-bromoethyl)-5-methylbenzene
    • 2228578-46-7
    • EN300-1915787
    • インチ: 1S/C9H10Br2/c1-7-4-8(2-3-10)6-9(11)5-7/h4-6H,2-3H2,1H3
    • InChIKey: JXDJFIXNSYDLCX-UHFFFAOYSA-N
    • ほほえんだ: BrCCC1C=C(C=C(C)C=1)Br

計算された属性

  • せいみつぶんしりょう: 277.91288g/mol
  • どういたいしつりょう: 275.91493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 0Ų

1-bromo-3-(2-bromoethyl)-5-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915787-0.25g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
0.25g
$642.0 2023-09-17
Enamine
EN300-1915787-0.05g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
0.05g
$587.0 2023-09-17
Enamine
EN300-1915787-10g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
10g
$3007.0 2023-09-17
Enamine
EN300-1915787-5g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
5g
$2028.0 2023-09-17
Enamine
EN300-1915787-2.5g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
2.5g
$1370.0 2023-09-17
Enamine
EN300-1915787-0.5g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
0.5g
$671.0 2023-09-17
Enamine
EN300-1915787-1.0g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
1g
$1029.0 2023-06-02
Enamine
EN300-1915787-5.0g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
5g
$2981.0 2023-06-02
Enamine
EN300-1915787-10.0g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
10g
$4421.0 2023-06-02
Enamine
EN300-1915787-1g
1-bromo-3-(2-bromoethyl)-5-methylbenzene
2228578-46-7
1g
$699.0 2023-09-17

1-bromo-3-(2-bromoethyl)-5-methylbenzene 関連文献

1-bromo-3-(2-bromoethyl)-5-methylbenzeneに関する追加情報

Comprehensive Overview of 1-bromo-3-(2-bromoethyl)-5-methylbenzene (CAS No. 2228578-46-7)

1-bromo-3-(2-bromoethyl)-5-methylbenzene (CAS No. 2228578-46-7) is a halogenated aromatic compound with significant applications in organic synthesis and material science. Its unique molecular structure, featuring both bromine substituents and a methyl group, makes it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced polymers. Researchers and industries are increasingly interested in this compound due to its reactivity and potential for creating high-value derivatives.

The compound's CAS number 2228578-46-7 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. With the growing demand for halogenated benzene derivatives, 1-bromo-3-(2-bromoethyl)-5-methylbenzene has gained attention in sustainable chemistry discussions. For instance, its role in green synthesis and catalysis aligns with the global push for eco-friendly manufacturing processes.

One of the trending topics in chemical research is the optimization of cross-coupling reactions, where 1-bromo-3-(2-bromoethyl)-5-methylbenzene serves as a key building block. Its dual bromo functional groups enable sequential modifications, making it ideal for constructing complex molecular architectures. This property is particularly relevant in the development of OLED materials and pharmaceutical intermediates, areas with high search volume in academic and industrial queries.

From an analytical perspective, the compound's spectroscopic properties (e.g., NMR and MS data) are frequently searched by chemists for verification purposes. The methylbenzene backbone also contributes to its stability, a feature often highlighted in forums discussing storage conditions and handling protocols for sensitive reagents. These practical considerations are essential for laboratory safety and efficiency.

In the context of supply chain transparency, suppliers of CAS 2228578-46-7 emphasize compliance with international standards like REACH and TSCA. This aligns with the broader industry trend toward responsible sourcing, a topic frequently queried by procurement professionals. Additionally, the compound's solubility and reactivity profiles are often compared to similar derivatives, such as 1,3-dibromo-5-methylbenzene, in technical literature.

Future applications of 1-bromo-3-(2-bromoethyl)-5-methylbenzene may expand into nanotechnology and bioconjugation, given its compatibility with click chemistry protocols. As synthetic methodologies evolve, this compound is poised to remain a focal point for innovations in precision chemistry—a term gaining traction in AI-driven research analytics. Its balanced lipophilicity and halogen reactivity further underscore its utility in drug discovery pipelines.

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